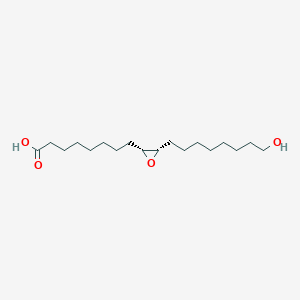

18-hydroxy-9R,10S-epoxy-stearic acid

Descripción

Propiedades

Fórmula molecular |

C18H34O4 |

|---|---|

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid |

InChI |

InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/t16-,17+/m0/s1 |

Clave InChI |

ITTPZDMHCNGAGQ-DLBZAZTESA-N |

SMILES isomérico |

C(CCCCO)CCC[C@H]1[C@H](O1)CCCCCCCC(=O)O |

SMILES canónico |

C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

18-hydroxy-9R,10S-epoxy-stearic acid is an epoxy fatty acid characterized by the presence of a hydroxyl group at the 18th carbon position and an epoxide group between the 9th and 10th carbons. Its molecular formula is with a molecular weight of approximately 314.5 g/mol .

Enzyme Substrate for Hydrolysis Studies

The compound serves as a substrate for studying epoxide hydrolases (EHs) from various sources. Research has demonstrated that EHs from plants and mammals can hydrolyze this compound, leading to the production of diols. For instance, studies involving recombinant soybean EH have shown high enantioselectivity towards this compound, making it a valuable tool for probing enzyme mechanisms and specificity .

Plant Metabolite Studies

As a plant metabolite, this compound is involved in various physiological processes. Its presence has been documented in species such as Camellia sinensis (tea plant) and Triticum aestivum (wheat), indicating its potential role in plant metabolism and stress responses .

Lipid Metabolism Regulation

Recent studies have highlighted the compound's influence on lipid metabolism in human liver cells (HepG2). It has been shown to affect lipid accumulation and metabolism significantly, suggesting potential applications in managing metabolic disorders such as obesity and diabetes .

Antioxidant Properties

The compound's structure may confer antioxidant properties, which are beneficial in protecting cells from oxidative stress. This aspect warrants further investigation into its potential use as a dietary supplement or therapeutic agent against oxidative damage.

Case Studies

Métodos De Preparación

Substrate Selection and Enzyme Activity

Linoleate 9-lipoxygenase (9-LOX) catalyzes the oxygenation of linoleic acid (C₁₈H₃₂O₂) to form 9-hydroperoxyoctadecadienoic acid (9-HpODE), which undergoes dehydration to yield 9,10-epoxyoctadecenoic acid (9,10-EpODE). Subsequent hydroxylation at position 18 introduces the hydroxy group, forming the target compound.

Key Steps:

-

Oxidation: Linoleic acid is incubated with 9-LOX in an aqueous buffer (pH 7.0–8.0) at 25–30°C for 12–24 hours.

-

Reduction/Dehydration: Addition of cysteine (1–5 mM) reduces 9-HpODE to 9-hydroxyoctadecadienoic acid (9-HODE), while dehydration in the absence of cysteine produces 9,10-EpODE.

-

Hydroxylation: Epoxy intermediates are hydroxylated using cytochrome P450 monooxygenases or chemical oxidants (e.g., H₂O₂/Fe²⁺) to introduce the 18-hydroxy group.

Table 1: Enzymatic Reaction Conditions and Yields

| Parameter | Range/Value | Yield (%) | Source |

|---|---|---|---|

| Temperature | 25–30°C | 60–75 | |

| pH | 7.0–8.0 | – | |

| Cysteine Concentration | 1–5 mM | 70–85 | |

| Reaction Time | 12–24 hours | 65–80 |

Chemical Synthesis via Epoxidation and Hydroxylation

Epoxidation of Unsaturated Fatty Acids

Stearic acid derivatives with double bonds at positions 9 and 10 serve as precursors. Epoxidation is achieved using peracids (e.g., mCPBA) or catalytic oxidation with H₂O₂ and tungstic acid.

Example Protocol:

-

Substrate Preparation: Oleic acid (C₁₈H₃₄O₂) or its methyl ester is dissolved in dichloromethane (DCM).

-

Epoxidation: mCPBA (1.2 equivalents) is added at 0°C, and the mixture is stirred for 6–12 hours.

-

Hydroxylation: The epoxy intermediate is treated with aqueous H₂O₂ (30%) and FeSO₄ (0.1 M) at 50°C for 4–6 hours to introduce the 18-hydroxy group.

Table 2: Chemical Epoxidation Parameters

Catalytic Modification of Epoxy Resins

Fatty acid-modified epoxy resins are synthesized by reacting liquid bifunctional epoxy resins (e.g., bisphenol A diglycidyl ether) with dimer acids (e.g., dimerized linoleic acid) in the presence of catalysts.

Example Protocol (Patent CN103073701A):

-

Mixing: Bisphenol A epoxy resin (60–90 wt%) and dimer acid (5–20 wt%) are heated to 80–130°C.

-

Catalysis: Triphenylphosphine (0.01–0.5 wt%) is added, and the temperature is raised to 150–180°C for 2–4 hours.

-

Termination: The reaction is stopped when the epoxy equivalent weight reaches 240–280 g/eq.

Table 3: Catalytic Reaction Conditions

| Parameter | Range/Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst (Triphenylphosphine) | 0.01–0.5 wt% | 70–85 | |

| Temperature | 150–180°C | – | |

| Reaction Time | 2–4 hours | – |

Purification and Characterization

Solvent Extraction and Crystallization

Crude products are dissolved in xylene, acetone, or butyl acetate (10–20% w/v) and cooled to induce crystallization. Impurities are removed via vacuum filtration or column chromatography (silica gel, hexane/ethyl acetate).

Analytical Techniques

-

LC-MS/MS: Confirms molecular mass (m/z 314.5 for [M+H]⁺) and fragmentation patterns (e.g., m/z 275.2 for [M+H–H₂O]⁺).

-

NMR: ¹H NMR (CDCl₃) shows epoxy protons at δ 2.8–3.2 ppm and hydroxyl protons at δ 1.2–1.5 ppm.

Challenges and Optimization Strategies

Q & A

Q. How is 18-hydroxy-9R,10S-epoxy-stearic acid structurally characterized, and what distinguishes it from its isomers?

Answer: The compound is identified by its 18-hydroxy group and epoxide ring at positions 9R and 10S on the stearic acid backbone. Key identifiers include:

- Molecular formula : C₁₈H₃₄O₄ (LMFA02000003) .

- Stereochemistry : The 9R,10S configuration differentiates it from isomers like 18-hydroxy-9S,10R-epoxy-stearic acid (LMFA02000004), which exhibit distinct biological activities due to spatial orientation .

- Analytical techniques : Nuclear magnetic resonance (NMR) and chiral chromatography are critical for resolving stereoisomers.

Q. What are the established methods for synthesizing this compound?

Answer: While direct synthesis protocols for this compound are not detailed in the evidence, analogous pathways for epoxy fatty acids involve:

- Epoxidation : Oleic acid oxidation using peracids (e.g., performic or peracetic acid) to form epoxide groups .

- Hydroxylation : Enzymatic or chemical introduction of the 18-hydroxy group, often via cytochrome P450-mediated oxidation .

- Purification : Silica gel chromatography or HPLC to isolate stereoisomers .

Q. What are the primary biological effects of epoxy stearic acid derivatives in cellular models?

Answer: Studies on cis-9,10-epoxy stearic acid (ESA) in HepG2 cells reveal:

- Cytotoxicity : Dose-dependent reduction in cell viability (e.g., 65.8% apoptosis at 500 μM for 48 hours) .

- Oxidative stress : Increased ROS (reactive oxygen species) and malondialdehyde (MDA) levels (from 0.84 ± 0.02 to 8.90 ± 0.50 nmol/mg protein) .

- Antioxidant depletion : Reduced activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

Advanced Research Questions

Q. How can researchers quantify this compound in biological matrices?

Answer: Validated methods include:

- Gas chromatography-mass spectrometry (GC-MS) : Derivatization (e.g., methyl ester formation) enhances volatility. Detection limits of ~0.1 ng/mL in plasma .

- Liquid chromatography-tandem MS (LC-MS/MS) : Suitable for polar hydroxylated epoxides without derivatization.

- Internal standards : Deuterated analogs (e.g., d₄-ESA) improve accuracy .

Q. What experimental designs are optimal for studying the dose- and time-dependent effects of epoxy stearic acids?

Answer: Key considerations:

- Dose ranges : 50–500 μM for in vitro models (e.g., HepG2 cells), based on apoptotic thresholds .

- Time points : Short-term (6–24 h) for ROS measurement; long-term (48–72 h) for apoptosis and cell cycle arrest (G0/G1 phase) .

- Controls : Include antioxidants (e.g., N-acetylcysteine) to confirm oxidative stress mediation .

Q. How do stereochemical differences in epoxy stearic acids influence their biological activity?

Answer:

- 9R,10S vs. 9S,10R isomers : The 9R,10S configuration may enhance pro-apoptotic effects due to membrane permeability differences.

- Enzyme interactions : Epoxide hydrolases exhibit stereoselectivity, altering metabolite profiles .

- Experimental validation : Use enantiomerically pure standards and chiral columns to isolate effects .

Q. What mechanisms link epoxy stearic acids to oxidative stress and apoptosis?

Answer: Proposed pathways:

ROS generation : Epoxide ring reactivity promotes mitochondrial ROS production .

Lipid peroxidation : MDA accumulation disrupts membrane integrity .

Caspase activation : Downregulation of Bcl-2 and upregulation of Bax trigger caspase-3/7 pathways .

Antioxidant depletion : SOD and CAT inhibition exacerbates oxidative damage .

Q. What challenges arise in studying epoxy stearic acid stability and reactivity?

Answer:

- Chemical instability : Epoxides hydrolyze in aqueous environments (pH-dependent), forming diols. Use inert solvents (e.g., DMSO) and avoid prolonged storage .

- Photodegradation : Protect from light using amber vials.

- Artifacts in analysis : Optimize extraction protocols (e.g., cold acetone) to minimize degradation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.